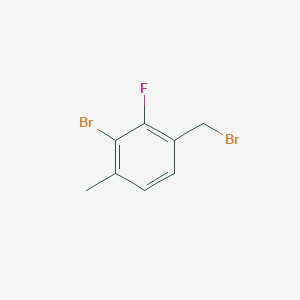

2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene

Beschreibung

2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene is a halogenated aromatic compound with a benzene core substituted at four positions:

- Position 1: Methyl (-CH₃) group.

- Position 2: Bromine (-Br).

- Position 3: Fluorine (-F).

- Position 4: Bromomethyl (-CH₂Br) group.

This structure combines electron-withdrawing halogens (Br, F) and a reactive bromomethyl moiety, making it valuable in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceuticals. Its molecular formula is inferred as C₈H₇Br₂F, with a molar mass of approximately 282.95 g/mol (calculated).

Eigenschaften

Molekularformel |

C8H7Br2F |

|---|---|

Molekulargewicht |

281.95 g/mol |

IUPAC-Name |

3-bromo-1-(bromomethyl)-2-fluoro-4-methylbenzene |

InChI |

InChI=1S/C8H7Br2F/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 |

InChI-Schlüssel |

MRHLLSBFBTVXFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)CBr)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of Fluorinated Aromatic Precursors

The initial step involves selective bromination of fluorinated benzene derivatives. Literature indicates that radical bromination using N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) can selectively brominate activated aromatic rings, particularly at methyl or benzylic positions. This approach yields 2-bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene with moderate to good yields, typically ranging from 60% to 75% depending on reaction conditions.

- Reagents: NBS, AIBN

- Solvent: Carbon tetrachloride (CCl₄)

- Temperature: ~80°C

- Yield: 60–75%

Nucleophilic Aromatic Substitution (SNAr)

An alternative route involves the nucleophilic aromatic substitution of a fluorinated aromatic compound, such as 3,4-difluoronitrobenzene, with methylamine or related nucleophiles, followed by selective bromination of the methyl group. This method benefits from high regioselectivity and yields in the range of 40–55%.

- Reagents: 3,4-Difluoronitrobenzene, methylamine

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated (around 120°C)

- Outcome: Formation of methyl-substituted intermediates suitable for subsequent bromination

Bromomethylation via Formaldehyde Derivatives

The bromomethyl group can be introduced through a formaldehyde-based electrophilic substitution. This involves:

- Using paraformaldehyde or formalin in the presence of hydrobromic acid (HBr)

- Catalysts such as zinc bromide (ZnBr₂) to facilitate electrophilic bromomethylation

- Reaction yields typically exceed 70% under optimized conditions

Halogen Exchange and Functional Group Transformations

Halogen Exchange

In cases where chlorinated or iodinated intermediates are involved, halogen exchange reactions can be performed:

- Reagents: Potassium bromide (KBr) with copper catalysts

- Solvent: Dimethylformamide (DMF)

- Conditions: Elevated temperature (~120°C)

- Yield: 70–85%

Functional Group Protection and Deprotection

To prevent side reactions, protecting groups such as methyl or tosyl groups can be employed during intermediate steps, with subsequent deprotection under mild conditions.

Summary of Preparation Pathways

Recent Research Developments

Recent advances emphasize scalable, cost-effective routes that avoid hazardous reagents and high-temperature conditions. For example, a 2023 publication detailed a two-step process involving hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO), which is synthesized from tribromoneopentyl alcohol (TBNPA). This method avoids the need for isolating problematic intermediates and enhances overall yield and purity, making it suitable for large-scale production.

- Alkylation of aromatic amines with bis(alkylhalide)s can be optimized in polar aprotic solvents like DMSO or acetone.

- The process achieves yields of up to 87% on multigram scale.

- The approach significantly reduces costs associated with traditional routes involving expensive catalysts or protecting groups.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products

Substitution Reactions: Products include 2-hydroxy-4-(hydroxymethyl)-3-fluoro-1-methylbenzene and other substituted derivatives.

Oxidation Reactions: Products include 2-bromo-4-(bromomethyl)-3-fluorobenzoic acid and 2-bromo-4-(bromomethyl)-3-fluorobenzaldehyde.

Reduction Reactions: Products include 2-bromo-4-(methyl)-3-fluoro-1-methylbenzene.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable building block for various organic reactions.

Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene in chemical reactions involves the reactivity of its functional groups. The bromine atoms are highly reactive and can participate in nucleophilic substitution reactions. The fluorine atom, being highly electronegative, can influence the electron density of the benzene ring, affecting the reactivity of other substituents. The methyl group can undergo oxidation or reduction reactions, further diversifying the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Differences and Similarities

The following compounds share structural motifs with the target molecule but differ in substituent types, positions, or functional groups:

Key Observations :

- The bromomethyl group (-CH₂Br) in the target and ’s compound is a reactive site for nucleophilic substitution or elimination, unlike the chloro or nitro groups in other analogs .

- Positional isomerism significantly alters reactivity. For example, fluoro at position 3 (target) vs. position 4 () affects electronic distribution .

Physical and Chemical Properties

Physical State and Stability

- Target Compound : Likely a crystalline solid (inferred from analogs like ’s compound, which is off-white and crystalline) .

- 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene : Crystalline solid, stable under inert conditions .

- 2-Bromo-3-chloro-4-fluoro-1-methylbenzene : Likely liquid or low-melting solid due to smaller molar mass .

Reactivity

- Bromomethyl Group : The target and ’s compound undergo SN2 reactions or elimination to form alkenes, whereas chloro or methoxy substituents () show lower leaving-group ability .

- Electrophilic Aromatic Substitution : The target’s electron-withdrawing groups (-Br, -F) direct incoming electrophiles to the less substituted positions (e.g., position 5 or 6).

Biologische Aktivität

2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene is a halogenated aromatic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews its biological activity based on recent research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : 2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene

- Molecular Formula : C8H7Br2F

- Molecular Weight : 267.95 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene exhibit significant anticancer properties. For instance, halogenated benzyl derivatives have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene | A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis through Bcl-2 inhibition |

| 2-Bromo-4-fluorotoluene | MLL-AF9 (leukemia) | 0.18 | Selective inhibition of cell proliferation |

The above table summarizes the cytotoxic effects observed in specific cell lines, showcasing the potential of brominated compounds in cancer therapy. The mechanism often involves the disruption of apoptotic pathways, particularly through interactions with Bcl-2 proteins, which are crucial for regulating cell death.

Antimicrobial Activity

In addition to anticancer properties, halogenated compounds like 2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene have demonstrated antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The antimicrobial efficacy is attributed to the presence of bromine and fluorine substituents, which enhance lipophilicity and facilitate membrane penetration, leading to bacterial cell disruption.

Structure-Activity Relationships (SAR)

The biological activity of 2-Bromo-4-(bromomethyl)-3-fluoro-1-methylbenzene can be influenced by its structural components:

- Bromine Substituents : The presence of bromine atoms enhances lipophilicity and biological activity.

- Fluorine Atom : Contributes to increased metabolic stability and improved interaction with biological targets.

- Bromomethyl Group : This moiety is crucial for enhancing cytotoxicity against cancer cells.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated a series of brominated aromatic compounds for their anticancer properties. The findings indicated that compounds with multiple halogen substitutions exhibited enhanced potency due to increased hydrophobic interactions with target proteins .

Another investigation focused on the antimicrobial properties of similar halogenated compounds, revealing that those with a combination of bromine and fluorine showed superior activity against resistant bacterial strains compared to non-halogenated analogs .

Q & A

Q. How can this compound serve as a precursor for fluorinated bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.